molecular formula C18H18N4O4 B15027863 3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol

3-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]quinoxalin-2-ol

Cat. No.: B15027863
M. Wt: 354.4 g/mol
InChI Key: CQSSPEVTZAHIML-VXLYETTFSA-N
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Description

3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoxaline core linked to a hydrazone moiety, which is further connected to a trimethoxyphenyl group. This intricate structure endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxyquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamic acid: Known for its sedative and anticonvulsant properties.

    (2E)-N-methyl-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Used in early discovery research for its unique chemical properties.

Uniqueness

3-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOXALIN-2-OL stands out due to its combination of a quinoxaline core and a trimethoxyphenyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C18H18N4O4/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-19-22-17-18(23)21-13-7-5-4-6-12(13)20-17/h4-10H,1-3H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

CQSSPEVTZAHIML-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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